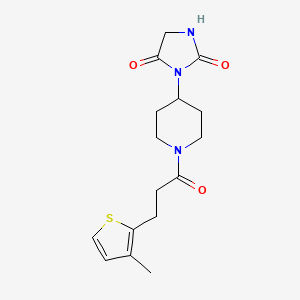

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as MPTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTIP belongs to the class of imidazoline receptors (I1R) ligands and has been shown to have a high affinity for I1R.

Scientific Research Applications

Antinociceptive Activity

This compound has shown significant antinociceptive activity in mouse models of tonic and neuropathic pain . Antinociception refers to the action or process of blocking the detection of a painful or injurious stimulus by sensory neurons. The compound demonstrated a significant antinociceptive effect in the formalin-induced model of tonic pain .

Antiallodynic Activity

The compound also revealed antiallodynic properties in the model of oxaliplatin-induced peripheral neuropathy . Allodynia is a type of pain where the body feels pain from non-painful stimuli, like a light touch or temperature change. This compound attenuated tactile allodynia in the model of diabetic streptozotocin-induced peripheral neuropathy .

Anticonvulsant Activity

The compound has shown promising anticonvulsant activity . In fact, it showed a higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) in the MES test .

Analgesic Activity

The compound has been evaluated for its analgesic activity in models of chemotherapy- and diabetic-induced peripheral neuropathy . Analgesics are medicines that are used to relieve pain. The most active compound did not induce any sedative effects at the active dose of 30 mg/kg after intraperitoneal injection .

Anti-inflammatory Activity

Thiophene nucleus containing compounds, like the one , have shown anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, and anti-inflammatory agents can help reduce this response.

Serotonin Antagonist

Some thiophene nucleus containing compounds work as serotonin antagonists and are used in the treatment of Alzheimer’s . Serotonin antagonists block the action of serotonin, a neurotransmitter, which can help in the treatment of various conditions, including Alzheimer’s disease.

Mechanism of Action

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

properties

IUPAC Name |

3-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-11-6-9-23-13(11)2-3-14(20)18-7-4-12(5-8-18)19-15(21)10-17-16(19)22/h6,9,12H,2-5,7-8,10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUWRPNGCINERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B2627393.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2627399.png)

![2-(1-phenylethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2627404.png)

![N-butyl-5-{[(3-methoxyphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2627411.png)